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Compound Name: Ethyl hydrogen glutarate

Cat. No.: B086017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed application notes and experimental protocols for the

laboratory-scale synthesis of high-purity ethyl hydrogen glutarate, also known as monoethyl

glutarate. Two primary synthetic methodologies are presented. The first protocol is a direct

acid-catalyzed esterification of glutaric acid with ethanol in an aqueous solution, coupled with

continuous extraction to favor the formation of the monoester and achieve high purity. The

second protocol details the ring-opening of glutaric anhydride with sodium ethoxide, followed

by acidic workup to yield the desired product. These methods are designed to produce high-

purity ethyl hydrogen glutarate suitable for applications in research, and as an intermediate in

drug development and fine chemical synthesis. This document includes comprehensive

experimental procedures, tables summarizing key quantitative data, and detailed workflows

visualized with diagrams.

Introduction
Ethyl hydrogen glutarate (CAS 1070-62-8) is a valuable monoester of glutaric acid. Its

bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile

building block in organic synthesis. It serves as a key intermediate in the preparation of a

variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty

polymers. The synthesis of high-purity ethyl hydrogen glutarate is crucial to ensure the
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desired outcomes in subsequent reactions and to meet the stringent quality requirements of the

pharmaceutical industry.

Controlling the selective mono-esterification of a dicarboxylic acid can be challenging, as the

reaction can readily proceed to form the diester. The protocols outlined herein are designed to

maximize the yield and purity of the desired monoester, ethyl hydrogen glutarate, while

minimizing the formation of the diester byproduct, diethyl glutarate.

Data Presentation
Table 1: Physicochemical Properties of Ethyl Hydrogen Glutarate

Property Value

CAS Number 1070-62-8

Molecular Formula C₇H₁₂O₄

Molecular Weight 160.17 g/mol

Appearance Colorless to pale yellow liquid[1]

Boiling Point 150 °C @ 15 Torr

Density 1.124 g/cm³

Table 2: Summary of Synthetic Protocol Performance (Expected Values)

Parameter
Protocol 1: Direct
Esterification

Protocol 2: From Glutaric
Anhydride

Starting Materials Glutaric Acid, Ethanol
Glutaric Anhydride, Sodium

Ethoxide

Reaction Time 24 hours 2-3 hours

Expected Yield >85% >95%

Expected Purity >95% >99%
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Experimental Protocols
Protocol 1: Direct Acid-Catalyzed Esterification of
Glutaric Acid
This protocol is adapted from a general method for the high-yield synthesis of dicarboxylic acid

monoesters. It relies on the principle of continuous extraction of the monoester from an

aqueous reaction mixture to drive the equilibrium towards mono-esterification and prevent the

formation of the diester.

Materials:

Glutaric acid

95% Ethanol

Concentrated sulfuric acid (H₂SO₄)

Diethyl ether (or other suitable nonpolar solvent)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Continuous liquid-liquid extractor

Separatory funnel

Rotary evaporator

Distillation apparatus

Procedure:
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Reaction Setup: In a round-bottom flask, prepare a solution of glutaric acid in a mixture of

95% ethanol and water. For example, dissolve 13.2 g (0.1 mol) of glutaric acid in 100 mL of

95% ethanol and 120 mL of water.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL)

to the solution.

Continuous Extraction: Assemble a continuous liquid-liquid extractor with the reaction flask.

Use a nonpolar solvent with a boiling point lower than the reaction mixture, such as diethyl

ether, as the extracting solvent.

Reaction Execution: Heat the reaction mixture to reflux. The monoester, as it is formed, will

be continuously extracted into the organic phase. Continue the reaction and extraction for

approximately 24 hours.

Workup: After cooling the apparatus, separate the organic layer from the extractor.

Washing: Wash the organic extract with a saturated sodium chloride solution to remove any

remaining ethanol and water.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary

evaporator.

Purification: The resulting crude ethyl hydrogen glutarate can be further purified by vacuum

distillation to achieve high purity.

Protocol 2: Synthesis from Glutaric Anhydride
This method provides a high-yield and high-purity route to ethyl hydrogen glutarate by the

controlled ring-opening of glutaric anhydride.

Materials:

Glutaric anhydride

Sodium ethoxide (NaOEt)
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Anhydrous ethanol

Anhydrous dichloromethane (DCM) or diethyl ether

Hydrochloric acid (HCl), 5-10% aqueous solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flasks with stirring

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Preparation of Sodium Ethoxide Solution: In a round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol or a

suspension in an anhydrous solvent like dichloromethane.

Preparation of Glutaric Anhydride Solution: In a separate flask, dissolve glutaric anhydride

(1.0 equivalent) in anhydrous dichloromethane.

Reaction: Cool both solutions to 0 °C to -20 °C in an ice-salt or dry ice-acetone bath. Slowly

add the glutaric anhydride solution to the sodium ethoxide solution dropwise with vigorous

stirring over 30-60 minutes.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low

temperature for an additional 1-2 hours.

Acidification: Carefully add a 5-10% aqueous hydrochloric acid solution dropwise to the

reaction mixture to adjust the pH to 2-3.

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer 2-3 times with dichloromethane.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the combined

organic phase over anhydrous magnesium sulfate or sodium sulfate.

Solvent Removal: Filter to remove the drying agent and concentrate the solution under

reduced pressure using a rotary evaporator to yield the crude product.

Purification: The product is often of high purity after this procedure. If necessary, further

purification can be achieved by vacuum distillation.

Product Characterization
High-purity ethyl hydrogen glutarate can be characterized by standard analytical techniques

to confirm its identity and purity.

Table 3: Analytical Data for Ethyl Hydrogen Glutarate

Technique Expected Results

¹H NMR (CDCl₃)

δ (ppm): 11.5-12.0 (s, 1H, -COOH), 4.12 (q, 2H,

-OCH₂CH₃), 2.45 (t, 2H, -CH₂COOH), 2.35 (t,

2H, -COOCH₂CH₂-), 1.95 (quintet, 2H, -

CH₂CH₂CH₂-), 1.25 (t, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃)

δ (ppm): ~179 (-COOH), ~173 (-COOR), ~61 (-

OCH₂-), ~33 (-CH₂COOH), ~33 (-CH₂COOR),

~20 (-CH₂CH₂CH₂-), ~14 (-CH₃)

GC-MS
Molecular Ion (M⁺) at m/z 160. Key fragments

may include m/z 115 (M-OEt), 87, 73.

Mandatory Visualization
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Caption: Workflow for the direct esterification of glutaric acid.
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Caption: Workflow for synthesis from glutaric anhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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